molecular formula C9H8O4 B14369219 2-(2-Hydroxyphenoxy)prop-2-enoic acid CAS No. 92405-59-9

2-(2-Hydroxyphenoxy)prop-2-enoic acid

Cat. No.: B14369219
CAS No.: 92405-59-9
M. Wt: 180.16 g/mol
InChI Key: PXUVHRMOFVSGBU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)prop-2-enoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of prop-2-enoic acid, featuring a hydroxyphenoxy group attached to the second carbon of the prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)prop-2-enoic acid typically involves the reaction of 2-hydroxyphenol with acryloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenoxy)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(2-oxophenoxy)prop-2-enoic acid.

    Reduction: Formation of 2-(2-hydroxyphenoxy)propanoic acid.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

2-(2-Hydroxyphenoxy)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenoxy)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the prop-2-enoic acid moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: Similar in structure but lacks the hydroxyphenoxy group.

    Caffeic acid: Contains a similar phenolic structure but with different substituents.

    Ferulic acid: Similar phenolic structure with a methoxy group instead of a hydroxy group.

Uniqueness

2-(2-Hydroxyphenoxy)prop-2-enoic acid is unique due to the presence of both a hydroxyphenoxy group and a prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

92405-59-9

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

2-(2-hydroxyphenoxy)prop-2-enoic acid

InChI

InChI=1S/C9H8O4/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-5,10H,1H2,(H,11,12)

InChI Key

PXUVHRMOFVSGBU-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)O)OC1=CC=CC=C1O

Origin of Product

United States

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